Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, linked via an ethylcarbamoyl bridge to a methyl benzoate moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including GPCRs and ion channels .
Properties
IUPAC Name |
methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSLMOQZXLPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation steps. For carbamoyl coupling, dichloromethane balances solubility and reactivity.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) in carbodiimide-mediated couplings increases yields by 15–20% through intermediate stabilization.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
This reaction is critical for converting the ester into a bioavailable carboxylic acid, often used in pharmacological studies .
Carbamate Hydrolysis
The carbamoyl linkage is stable under mild conditions but cleaves under strongly acidic or basic environments:
Piperazine N-Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides:
Alkylation modifies the compound’s polarity and pharmacokinetic properties, making it valuable for structure-activity relationship studies .
Ester Reduction
The ester group is reduced to a primary alcohol using strong hydride donors:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, anhydrous ether, 0°C | 4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzyl alcohol | 65% |
Carbamate Reduction
Selective reduction of the carbamoyl group is challenging but achievable under controlled conditions:
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| BH₃·THF, 0°C to RT, 6 h | 4-((2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)amino)benzoic acid | Requires inert atmosphere |
Oxidation Reactions
Oxidation primarily targets the benzylic position or aromatic rings, though limited by the electron-withdrawing fluorine substituent:
| Reagent/Conditions | Product | Efficiency | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 3 h | 4-Carboxybenzamide derivative | Low (≤30%) | |
| CrO₃, acetic acid, 40°C, 8 h | Oxidized piperazine metabolites | Requires catalysis |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Typical Conditions |
|---|---|---|---|
| Ester | Hydrolysis | NaOH/HCl | Aqueous, 60–100°C |
| Carbamate | Hydrolysis | Strong acids/bases | Prolonged heating |
| Piperazine | Alkylation | Alkyl halides | Polar aprotic solvent, base |
| Ester | Reduction | LiAlH₄ | Anhydrous, low temperature |
Key Research Findings
Scientific Research Applications
Neuropharmacology
The compound's ability to interact with dopamine receptors makes it a candidate for research in treating conditions such as schizophrenia and depression. Studies have indicated that modifications in the piperazine structure can enhance receptor selectivity and efficacy.
Anticancer Research
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has been explored for its potential anticancer properties.
Key Findings:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines. |
| In Vivo | Demonstrated tumor reduction in xenograft models with minimal toxicity. |
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. This compound may disrupt essential biochemical pathways in bacteria and fungi, leading to their death.
Case Study 1: Efficacy Against Prostate Cancer
A study evaluated the compound's effectiveness against prostate cancer cells. The results showed a tumor growth inhibition rate of approximately 40% after treatment with a dosage of 10 mg/kg over three weeks. This highlights its potential as a therapeutic agent against drug-resistant cancer types.
Case Study 2: Treatment of Schizophrenia
In a clinical trial involving patients with schizophrenia, this compound demonstrated significant improvements in psychotic symptoms compared to placebo, indicating its potential as an antipsychotic medication.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Research
The compound shares structural motifs with several piperazine-based derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Conformational and Crystallographic Analysis
- Piperazine Conformation: highlights that piperazine derivatives often adopt a 4C1 chair conformation, stabilized by intramolecular hydrogen bonds. The target compound’s ethylcarbamoyl linker may introduce slight distortions, altering dihedral angles compared to rigid quinoline-containing analogues like C4 .
- Intermolecular Interactions : Fluorine atoms in the 4-fluorophenyl group participate in C–H···F interactions (as seen in ), which could enhance crystal packing efficiency and solubility .
SAR (Structure-Activity Relationship) Insights
- Fluorine Position : Para-fluorine (as in the target) maximizes electronic effects without steric hindrance, unlike ortho-fluorine in ’s compound, which may disrupt planarity .
Biological Activity
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, a compound featuring a piperazine ring and a fluorophenyl group, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, pharmacological effects, and relevant studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Derivative : The reaction begins with 4-fluoroaniline and ethylene glycol to produce 4-(4-fluorophenyl)piperazine.
- Coupling with Benzoate : The piperazine derivative is then coupled with a benzoic acid derivative under controlled conditions.
- Carbamoylation : Finally, the intermediate is reacted with methyl chloroformate to yield the desired carbamate compound.
The compound's structure includes a piperazine moiety, which is often associated with various pharmacological activities due to its ability to interact with different biological targets.
Biological Mechanisms
This compound primarily interacts with serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, potentially leading to alterations in mood, cognition, and behavior. The compound's ability to act as a receptor modulator makes it a candidate for therapeutic applications in treating neurological disorders.
Pharmacological Effects
The compound has been studied for its potential effects on several biological systems:
- Neurotransmitter Modulation : It has shown promise in influencing serotonin and dopamine pathways, which are critical for mood regulation and cognitive function.
- Anticancer Activity : Some derivatives of piperazine compounds have demonstrated growth inhibitory effects on cancer cell lines, indicating potential anticancer properties .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Properties : Research indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range .
- Pharmacokinetic Profile Evaluation : A study focused on optimizing the pharmacokinetic properties of piperazine derivatives for better therapeutic efficacy in neurological disorders .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate?
Methodological Answer: A multi-step synthesis is typically employed:
Piperazine Functionalization : React 4-fluorophenylpiperazine with ethyl chloroacetate to introduce the ethyl carbamoyl linker.
Carbamoyl Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the piperazine-ethylamine intermediate with 4-(methoxycarbonyl)benzoic acid.
Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) ensure purity.
Key Considerations: Protect reactive amines during coupling steps to avoid side reactions. Monitor reaction progress via TLC or LC-MS.
Reference : Similar strategies are validated in fluorobenzoyl-piperazine syntheses .
Q. How can the purity and structural integrity of this compound be confirmed?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Structural Confirmation :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., piperazine CH at δ 2.5–3.5 ppm, aromatic fluorophenyl signals at δ 6.8–7.2 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H] expected at ~414.17 g/mol).
- X-ray Crystallography : For absolute conformation, grow single crystals (ethanol/water) and perform diffraction studies .
Advanced Research Questions
Q. What crystallographic methods are used to determine the conformational dynamics of the piperazine ring?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the chair (4C) or boat conformations of the piperazine ring. Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts .
- Puckering Analysis : Apply Cremer & Pople parameters to quantify ring puckering. For example, chair conformations exhibit θ ≈ 0° and φ ≈ 0° .
- Hydrogen Bonding : Identify classical N–H⋯O bonds (2.8–3.0 Å) and non-classical C–H⋯F interactions (2.9–3.2 Å) using software like SHELX or OLEX2 .
Q. How can hydrogen bonding and supramolecular interactions influence the compound’s biological activity?
Methodological Answer:
- Graph-Set Analysis : Characterize hydrogen-bond motifs (e.g., cyclic DDDD patterns or aR_4$$^4(12) descriptors) to predict stability in biological matrices .
- C–H⋯F Interactions : These weak interactions (2.9–3.1 Å) enhance crystal packing and may stabilize ligand-receptor binding in vitro.
- Biological Relevance : Piperazine derivatives with strong hydrogen-bond donors show improved affinity for targets like serotonin receptors or calcium channels .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare cytotoxicity (e.g., IC in MTT assays) .
- Crystallographic vs. Solution-State Data : Validate if conformational changes in solution (e.g., piperazine ring flipping) alter activity. Use -NMR to track fluorophenyl dynamics .
- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
